methyl8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate
Description
Methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate is a fluorinated imidazo[1,2-a]pyridine derivative with a methoxymethyl substituent at position 2 and a methyl ester at position 4. This compound belongs to a class of heterocyclic structures known for their pharmacological relevance, including applications in antiviral, anticonvulsant, and kinase inhibitor therapies . The fluorine atom at position 8 enhances metabolic stability and bioavailability by reducing susceptibility to oxidative metabolism, while the methoxymethyl group at position 2 may improve aqueous solubility compared to bulkier or more lipophilic substituents .
Properties
IUPAC Name |
methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c1-16-6-8-5-14-4-7(11(15)17-2)3-9(12)10(14)13-8/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLUIQMPAMMFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN2C=C(C=C(C2=N1)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α-halocarbonyl compounds. For instance, ethyl bromopyruvate has been widely employed to form the ester-functionalized imidazo[1,2-a]pyridine core . In one protocol, 5-(trifluoromethyl)pyridin-2-amine reacts with ethyl bromopyruvate in a mixed solvent system (1,2-dimethoxyethane/methanol) at 80°C for 14 hours, yielding ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate in 42% yield after silica gel purification . Adapting this method, substitution of 5-fluoropyridin-2-amine could facilitate the introduction of the 8-fluoro group during cyclization.
Key variables influencing yield include:
-
Solvent polarity : Polar aprotic solvents like 1,2-dimethoxyethane enhance reaction rates by stabilizing transition states.
-
Temperature : Prolonged heating (12–48 hours) at 80–100°C ensures complete cyclization .
-
Stoichiometry : A 1.2:1 molar ratio of α-haloketone to aminopyridine minimizes side reactions .
Regioselective Fluorination at Position 8
Direct fluorination of the imidazo[1,2-a]pyridine core remains challenging due to competing electrophilic substitution pathways. However, late-stage fluorination using Selectfluor or N-fluorobenzenesulfonimide (NFSI) has proven effective for analogous systems . For example, in WO2018008929A1, palladium-catalyzed hydrogenation under pressurized hydrogen (3 atm) enabled selective reduction of nitro groups, suggesting that similar conditions could stabilize fluorine incorporation . Alternatively, halogen-exchange reactions leveraging iodide or bromide precursors (e.g., 8-bromo derivatives) with fluorinating agents like KF/18-crown-6 may achieve regioselectivity .
Methoxymethylation at Position 2
Introducing the methoxymethyl group requires functionalization of the imidazo[1,2-a]pyridine C2 position. A two-step approach is recommended:
-
Chloromethylation : Treating the core with chloromethyl methyl ether (MOM-Cl) in the presence of a Lewis acid (e.g., ZnCl₂) generates a chloromethyl intermediate.
-
Alkoxylation : Subsequent reaction with sodium methoxide in methanol replaces the chloride with a methoxy group, yielding the methoxymethyl substituent .
In WO2018008929A1, analogous steps were employed to install a hydroxyazetidine group via carbodiimide-mediated coupling (EDCI/HOBt) . Substituting 3-hydroxyazetidine with methoxymethylamine could directly introduce the desired group.
Esterification and Transesterification
The methyl ester at position 6 is introduced via esterification or transesterification . For instance, ethyl esters (e.g., ethyl 6-carboxylate derivatives) are common intermediates that undergo methanolysis in acidic or basic conditions. In one procedure, ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate was hydrolyzed to the carboxylic acid using 2N NaOH, followed by re-esterification with methanol and HCl to yield the methyl ester .
Optimization data :
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Hydrolysis | 2N NaOH, 80°C, 2 hours | 85% | |
| Transesterification | Methanol, HCl, reflux, 6 hours | 78% |
Integrated Synthetic Route
Combining the above steps, a plausible synthesis of methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate is:
-
Cyclization : React 5-fluoropyridin-2-amine with ethyl bromopyruvate in 1,2-dimethoxyethane/methanol (1:1) at 80°C for 14 hours to form ethyl 8-fluoroimidazo[1,2-a]pyridine-6-carboxylate .
-
Methoxymethylation : Treat the C2 position with MOM-Cl/ZnCl₂, followed by NaOMe/MeOH to install the methoxymethyl group .
-
Transesterification : Hydrolyze the ethyl ester with 2N NaOH, then esterify with methanol/HCl to obtain the methyl ester .
Critical purification steps :
-
Silica gel chromatography (ethyl acetate/hexane) for intermediate isolation .
-
Recrystallization from ethanol/water mixtures to enhance purity .
Analytical Validation
1H-NMR and 13C-NMR are indispensable for confirming regiochemistry. For example, the methoxymethyl group’s singlet at δ 3.3–3.5 ppm (3H) and the methyl ester’s resonance at δ 3.9–4.1 ppm (3H) are diagnostic . LCMS (positive ion mode) should show [M+H]+ at m/z 297.
Challenges and Mitigations
-
Regioselectivity in fluorination : Competing substitution at C5 or C7 can occur. Using directing groups (e.g., nitro) or bulky bases (e.g., DBU) improves C8 selectivity .
-
Ester hydrolysis side reactions : Mild conditions (room temperature, excess methanol) prevent decarboxylation during transesterification .
Chemical Reactions Analysis
Methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the introduction of a methoxymethyl group at the 2-position of the imidazo[1,2-a]pyridine ring and a carboxylate moiety at the 6-position. The presence of the 8-fluoro substituent enhances the compound's biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate, as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. Aberrant PI3K signaling is often associated with tumorigenesis and cancer progression. For instance, derivatives of imidazo[1,2-a]pyridine have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including HeLa cells. The structure-activity relationship studies indicate that modifications at specific positions can enhance anticancer efficacy by improving selectivity and potency against cancer cells .
Antimicrobial Activity
Imidazo[1,2-a]pyridine compounds have also been investigated for their activity against Mycobacterium tuberculosis (Mtb). A series of imidazo[1,2-a]pyridine derivatives demonstrated promising results against both drug-sensitive and multi-drug resistant strains of Mtb. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM, indicating their potential as effective agents against tuberculosis .
Structure-Activity Relationships (SAR)
The SAR studies on imidazo[1,2-a]pyridine derivatives reveal critical insights into how structural modifications affect biological activity:
- Position 6 Modifications : Substituents at the C6 position significantly influence the compound's ability to inhibit RGGT (Rab geranylgeranyl transferase), a key enzyme involved in protein prenylation essential for cancer cell viability.
- Fluorine Substitution : The presence of fluorine at position 8 has been associated with increased potency against certain targets due to enhanced lipophilicity and electronic properties.
- Methoxymethyl Group : The methoxymethyl substituent at position 2 contributes to improved solubility and bioavailability, making these compounds more suitable for therapeutic applications .
Case Study 1: Anticancer Efficacy
In a study focusing on novel imidazo[1,2-a]pyridine derivatives, methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate was evaluated for its cytotoxicity against various cancer cell lines. The results indicated that this compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting its potential as a new anticancer drug candidate .
Case Study 2: Tuberculosis Treatment
Another study investigated the efficacy of imidazo[1,2-a]pyridine derivatives against Mtb strains. Methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate was part of a series that showed remarkable activity against drug-resistant strains. The findings suggested that these compounds could serve as lead candidates for developing new treatments for multidrug-resistant tuberculosis .
Mechanism of Action
The mechanism of action of methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate can be contextualized against related imidazo[1,2-a]pyridine derivatives. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Substituent Effects on Reactivity and Bioactivity
- Fluorine at Position 8: The 8-fluoro substituent is a common feature in antiviral and kinase-targeting imidazo[1,2-a]pyridines. It reduces metabolic degradation by cytochrome P450 enzymes compared to non-fluorinated analogs .
- Methoxymethyl at Position 2 : The methoxymethyl group (CH2OCH3) enhances aqueous solubility relative to halogen or aryl substituents (e.g., bromine or phenyl), as seen in ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate . This property is critical for improving oral bioavailability in drug candidates .
- Ester vs. Amide Functionality : Methyl esters (e.g., at position 6) are hydrolytically labile, allowing prodrug strategies, whereas carboxamide derivatives (e.g., 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide) exhibit greater metabolic stability .
Pharmacological Potential
- Kinase Inhibition: 8-Amino derivatives (e.g., 2-(3,4-dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine) show high affinity for cyclin-dependent kinases (CDKs), whereas the target compound’s ester group may limit direct kinase interactions but improve membrane permeability .
Q & A
Q. What synthetic routes are recommended for methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate, and how can reaction conditions be optimized?
A common approach involves cyclization of precursors such as substituted pyridines and imidazole derivatives. For example, tandem reactions using potassium carbonate in DMF under reflux have been effective for analogous imidazo[1,2-a]pyridines, achieving yields up to 76% after column chromatography . Optimization may include adjusting solvent polarity (e.g., DMF vs. acetonitrile), temperature (80–120°C), and stoichiometry of reagents like ethyl 4-bromo-3-methylbut-2-enoate to enhance regioselectivity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key methods include:
- 1H/13C NMR : To confirm substituent positions (e.g., methoxymethyl at C2 and fluorine at C8). For example, imidazo[1,2-a]pyridine derivatives show characteristic aromatic proton shifts at δ 7.5–8.5 ppm .
- HRMS : To verify molecular weight (e.g., C₁₂H₁₂F₂N₂O₃ requires exact mass 282.08 g/mol). Discrepancies >2 ppm suggest impurities .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated in triazolo[1,5-a]pyridine analogs .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for imidazo[1,2-a]pyridine derivatives?
Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:
- Prodrug modification : Ester-to-acid hydrolysis (e.g., methyl to carboxylic acid) to enhance solubility .
- Pharmacokinetic profiling : LC-MS/MS analysis of plasma metabolites to identify degradation pathways .
- Structural analogs : Compare activity of derivatives with varying substituents (e.g., trifluoromethyl vs. bromo) to isolate pharmacophores .
Q. How can computational chemistry predict reactivity and regioselectivity in substitution reactions for this compound?
Density Functional Theory (DFT) calculations can map electron density to identify nucleophilic/electrophilic sites. For example:
- Fukui indices : Predict C3 or C5 as preferred sites for electrophilic substitution due to higher electron density in the pyridine ring .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize syntheses .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Column chromatography : Use silica gel with hexane/ethyl acetate (3:1 v/v) gradients, achieving >95% purity .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis .
Q. How do substituents influence the compound’s spectroscopic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
